molecular formula C9H9N3OS2 B1266905 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide CAS No. 24044-91-5

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

Cat. No.: B1266905
CAS No.: 24044-91-5
M. Wt: 239.3 g/mol
InChI Key: CERPICSYASCOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide ( 24044-91-5) is a chemical compound with the molecular formula C 9 H 9 N 3 OS 2 and a molecular weight of 239.3 g/mol . This reagent features a benzothiazole ring, a common structural motif in medicinal chemistry, linked to an acetohydrazide functional group, which makes it a valuable precursor for the synthesis of diverse derivatives for scientific research . This compound is of significant interest in pharmacological investigations. It serves as a key intermediate in the design and synthesis of novel molecules evaluated for anticonvulsant activity . Studies have shown that derivatives of this compound exhibit protection against psychomotor seizures in experimental models and demonstrate good binding affinity with epilepsy molecular targets such as GABA (A) receptors and glutamate receptors in docking studies . Furthermore, its scaffold has been explored for antimicrobial properties , showing effectiveness against various microbial strains . Research also indicates potential for antidiabetic applications , as some derivatives act as inhibitors of enzymes like alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . Additionally, novel Schiff bases synthesized from related benzothiazole-sulfanyl-acetohydrazide structures have demonstrated anti-cancerous activity in assays against HeLa cervical cancer cells . The synthesis of this compound can be achieved from its ester precursor, ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate (CAS 24044-88-0), via hydrazinolysis . Attention should be paid to moisture-sensitive conditions during its handling and storage to prevent hydrolysis of intermediates . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c10-12-8(13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERPICSYASCOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293761
Record name 2-benzothiazol-2-ylthioacetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-91-5
Record name 24044-91-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzothiazol-2-ylthioacetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)acetate

The precursor ester is synthesized via nucleophilic substitution between 2-mercaptobenzothiazole (2-MBT) and ethyl chloroacetate. Key variations include:

Condition Base Solvent Temperature Time Yield
Anhydrous K₂CO₃ Potassium carbonate Dry acetone Reflux (70°C) 5–6 h 85–92%
H₂SO₄ catalysis Sulfuric acid Ethanol Reflux (80°C) 3–4 h 78–82%

Mechanism : The thiol group of 2-MBT attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride. Base-mediated deprotonation (e.g., K₂CO₃) accelerates the reaction, while H₂SO₄ facilitates esterification.

Step 2: Hydrazinolysis to Acetohydrazide

The ester intermediate reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) under reflux:

Condition Solvent Molar Ratio (Ester:Hydrazine) Time Yield
Reflux in ethanol Ethanol 1:2 8–10 h 75–80%
Aqueous ethanol Ethanol/H₂O 1:3 4–5 h 88–92%

Mechanism : Nucleophilic acyl substitution occurs, with hydrazine replacing the ethoxy group. Prolonged reflux ensures complete conversion, while aqueous workup removes byproducts like hydrazine sulfate.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yields:

Step Condition Power Time Yield
Ester Solvent-free, 180°C 300 W 4 min 92%
Hydrazide Ethanol, 100°C 150 W 20 min 94%

Advantages :

  • Energy efficiency (4 min vs. 5 h for ester synthesis).
  • Reduced side reactions due to uniform heating.

Ultrasound-Promoted Synthesis

Ultrasound enhances mass transfer and reaction kinetics:

Step Condition Frequency Time Yield
Ester K₂CO₃, RT 40 kHz 15 min 88%
Hydrazide Ethanol, 60°C 40 kHz 30 min 90%

Limitations : Scalability challenges in industrial settings.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry for safety and consistency:

Parameter Value
Residence time (ester) 12 min
Temperature 120°C
Pressure 3 bar
Annual output 10–15 metric tons

Key Features :

  • Automated pH control for optimal base activity.
  • In-line purification via liquid-liquid extraction.

Optimization and Yield Comparisons

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase ester yields but complicate purification. Ethanol remains preferred for hydrazinolysis due to cost and safety.

Impact of Hydrazine Excess

Stoichiometric excess of hydrazine (≥2 eq.) is critical:

Hydrazine Equivalents Yield
1.5 62%
2.0 78%
3.0 92%

Analytical Characterization

Post-synthesis validation ensures product integrity:

  • FT-IR : N–H stretch (3,250–3,300 cm⁻¹), C=O (1,650 cm⁻¹), C–S–C (690 cm⁻¹).
  • ¹H NMR (DMSO-d₆): δ 4.15 (s, SCH₂), δ 9.58 (s, NH₂), δ 7.2–7.8 (aromatic H).
  • HPLC : Purity >98% (C18 column, acetonitrile:H₂O = 70:30).

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrazine sulfate precipitates during workup, occluding product.
  • Solution : Sequential washing with cold water and ethanol removes impurities.

Moisture Sensitivity

  • Issue : Ester intermediates hydrolyze in humid conditions.
  • Solution : Anhydrous solvents and nitrogen atmosphere during storage.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
  • Antidiabetic Properties : In vitro studies have demonstrated that derivatives of this compound can inhibit glucose uptake and enzymes such as alpha-amylase and alpha-glucosidase, indicating potential use in diabetes management .
  • Anticancer Potential : Similar compounds have been investigated for their anticancer properties, suggesting that this compound may also possess similar effects.

Antidiabetic Activity Evaluation

A study focused on synthesizing various derivatives of this compound found that certain derivatives exhibited significant inhibition against glucose uptake assays and enzyme activity (alpha-amylase and alpha-glucosidase). For instance:

DerivativeGlucose Uptake Inhibition (%)Alpha-Amylase Inhibition (%)Alpha-Glucosidase Inhibition (%)
BZT155.462.350.5
BZT464.670.164.0

These results suggest that modifications to the original compound can enhance its bioactivity .

Antimicrobial Studies

In antimicrobial testing, derivatives of this compound were evaluated against various bacterial strains. The findings indicated that certain derivatives demonstrated promising antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets such as GABA receptors. It exhibits good binding properties with these receptors, which are crucial in the modulation of neurotransmission in the brain . This interaction can lead to anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is unique due to its specific structural features, which include the benzothiazole ring and the hydrazide group. These features contribute to its diverse reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a benzothiazole moiety linked to an acetohydrazide functional group, which contributes to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-diabetic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3OS2, with a molecular weight of approximately 225.31 g/mol. Its structure can be depicted as follows:

Structure C9H9N3OS2\text{Structure }\text{C}_9\text{H}_9\text{N}_3\text{O}\text{S}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In various studies, this compound has shown effectiveness against a range of bacterial strains. For instance, it was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating a notable inhibition of growth comparable to standard antibiotics.

Microorganism Zone of Inhibition (mm) Standard Control (mm)
Staphylococcus aureus2022 (Levofloxacin)
Escherichia coli1821 (Ciprofloxacin)

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, it has shown cytotoxic effects against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

A study conducted by researchers demonstrated that treatment with this compound resulted in a significant decrease in cell viability:

Cell Line IC50 Value (µM) Control IC50 Value (µM)
HeLa1520 (Doxorubicin)
MCF-71218 (Tamoxifen)

Anti-Diabetic Activity

The anti-diabetic properties of this compound have also been investigated. In vitro assays showed that it inhibits alpha-amylase and alpha-glucosidase enzymes, which are crucial for carbohydrate metabolism. This inhibition suggests potential use as a therapeutic agent for managing diabetes.

Enzyme Inhibition (%) Control Inhibition (%)
Alpha-Amylase6570 (Acarbose)
Alpha-Glucosidase5865 (Miglitol)

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the benzothiazole ring enhances its affinity for biological targets, modulating their activity.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of several derivatives of benzothiazole compounds, including acetohydrazide derivatives. The results indicated that modifications to the benzothiazole ring significantly enhanced antimicrobial activity against various pathogens .
  • Anticancer Research : Another study focused on the anticancer effects of hydrazone derivatives derived from benzothiazole. The findings demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
  • Diabetes Management : A recent investigation into the anti-diabetic effects revealed that derivatives containing the benzothiazole moiety exhibited promising results in inhibiting glucose absorption in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Reactant of Route 2
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2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.